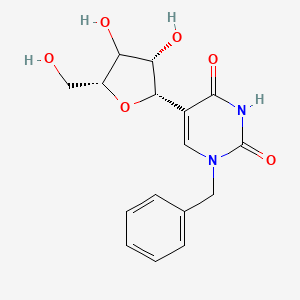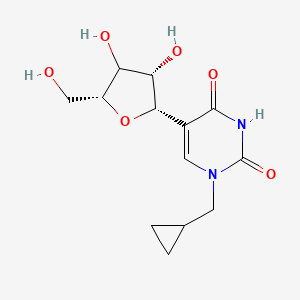
eIF4A3-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eukaryotic Initiation Factor 4A3 Inhibitor 9 (eIF4A3-IN-9) is a small molecule inhibitor specifically targeting the eukaryotic initiation factor 4A3 (eIF4A3). eIF4A3 is a member of the DEAD-box protein family and a core component of the exon junction complex (EJC), which plays a crucial role in post-transcriptional gene regulation by promoting EJC control of precursor messenger RNA splicing and influencing nonsense-mediated messenger RNA decay .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eIF4A3-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
eIF4A3-IN-9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, leading to structurally diverse products .
Scientific Research Applications
eIF4A3-IN-9 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the role of eIF4A3 in RNA metabolism and gene expression regulation.
Mechanism of Action
eIF4A3-IN-9 exerts its effects by specifically binding to eIF4A3, inhibiting its ATPase and RNA helicase activities. This inhibition disrupts the formation and function of the exon junction complex, leading to altered splicing and stability of precursor messenger RNAs. The compound affects various molecular targets and pathways, including the PI3K–AKT–ERK1/2–P70S6K signaling pathway, which is involved in cell proliferation, survival, and autophagy .
Comparison with Similar Compounds
Similar Compounds
eIF4A1 Inhibitors: Similar to eIF4A3-IN-9, eIF4A1 inhibitors target another member of the eukaryotic initiation factor 4A family, affecting translation initiation and gene expression.
eIF4A2 Inhibitors: These compounds inhibit eIF4A2, which shares structural and functional similarities with eIF4A3.
Uniqueness
This compound is unique in its specific targeting of eIF4A3, distinguishing it from inhibitors of other eukaryotic initiation factors. Its ability to modulate the exon junction complex and influence RNA splicing and stability makes it a valuable tool for studying post-transcriptional gene regulation and developing potential therapeutic strategies .
Properties
Molecular Formula |
C28H27NO8 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-6-carbamoyl-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C28H27NO8/c1-34-18-11-9-17(10-12-18)28-22(15-7-5-4-6-8-15)21(26(32)36-3)24(30)27(28,33)23-19(35-2)13-16(25(29)31)14-20(23)37-28/h4-14,21-22,24,30,33H,1-3H3,(H2,29,31)/t21-,22-,24-,27+,28+/m1/s1 |
InChI Key |
NDSAJVZNWSEAEP-BIKHGDPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)C(=O)N)O)O)C(=O)OC)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C(=O)N)O)O)C(=O)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



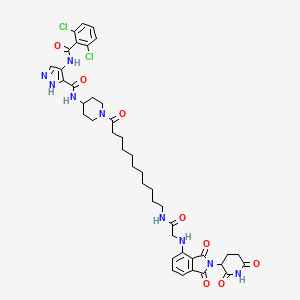
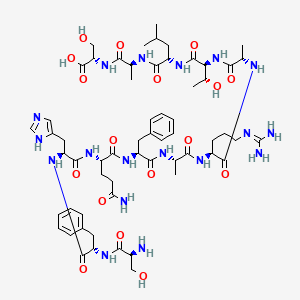

![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
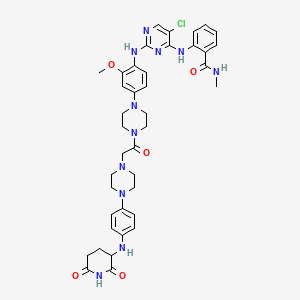
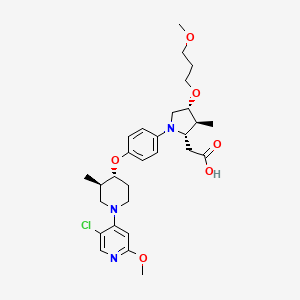
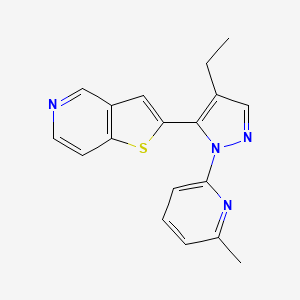
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)
